Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate
Description
Historical Context of Isoindoline Chemistry
Isoindoline derivatives have captivated chemists since the isolation of the first natural isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione (18 ), from the marine sponge Reniera sp. in 1982. Early synthetic efforts focused on stabilizing the labile ortho-quinoid structure of isoindoles through functionalization, as seen in the Schubert-Zsilavecz synthesis of 18 via a 1,3-dipolar cycloaddition between azomethinylide 15 and benzoquinone 16 . The development of isoindoline dyes, such as Pigment Yellow 139 (12 ), further demonstrated the versatility of this scaffold in industrial applications.
By the 1990s, isoindoline chemistry expanded into alkaloid synthesis, exemplified by Danishefsky’s total synthesis of magallanesine (97 ), an isoindolobenzazocine alkaloid, using dimethylformamide acetal-mediated cyclodehydration. These milestones underscore the scaffold’s adaptability in accessing complex natural product architectures and functional materials.
Significance of Aminophenyl Isoindoline Derivatives
Aminophenyl-substituted isoindoline derivatives have emerged as critical targets due to their pharmacological potential. For instance, arylpiperazine-linked isoindoline-1,3-diones exhibit acetylcholinesterase (AChE) inhibitory activity, with IC~50~ values as low as 87 nM. The aminophenyl moiety enhances binding interactions with enzyme active sites, particularly in neurodegenerative disease targets. Recent studies highlight that derivatives bearing electron-donating groups (e.g., -NH~2~) on the phenyl ring improve solubility and metabolic stability, making them viable candidates for central nervous system therapeutics.
Table 1: Biological Activities of Selected Isoindoline Derivatives
| Substituent Position | Biological Activity | IC~50~ (μM) | Source |
|---|---|---|---|
| 4-Phenylpiperazine | AChE Inhibition | 1.12 | |
| Diphenylmethyl | BuChE Inhibition | 21.24 | |
| N-Benzylpyridinium | AChE Inhibition | 2.1–7.4 |
Overview of Dioxoisoindoline Structural Class
The dioxoisoindoline core, characterized by a fused benzopyrrole system with two ketone groups at positions 1 and 3, confers rigidity and electronic anisotropy. The ester group at position 5 in this compound enhances solubility and serves as a handle for further derivatization. Structural studies of related compounds, such as 2-[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (DB07663 ), reveal that substituent positioning critically influences π-π stacking and hydrogen-bonding interactions.
Table 2: Key Structural Features of Dioxoisoindoline Derivatives
| Feature | Role | Example Compound |
|---|---|---|
| 1,3-Diketone | Stabilizes aromatic system | 18 |
| Ester/Carboxylate | Modulates solubility and reactivity | DB07663 |
| Aromatic Substituent | Enhances target binding affinity | I |
Research Objectives and Scope
This article focuses on elucidating the synthetic pathways, structural characterization, and potential applications of this compound. Key objectives include:
- Analyzing modern synthetic strategies for functionalized isoindolines.
- Evaluating the impact of the 3-aminophenyl and 5-carboxylate groups on physicochemical properties.
- Identifying emerging applications in medicinal chemistry and materials science.
Future research directions will explore structure-activity relationships (SARs) and computational modeling to optimize this scaffold for therapeutic use.
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)9-5-6-12-13(7-9)15(20)18(14(12)19)11-4-2-3-10(17)8-11/h2-8H,17H2,1H3 |
InChI Key |
DJLNSMTWXMCSFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon adjacent to the bromine atom. A representative procedure from patent literature involves dissolving methyl 2-bromomethyl-5-carboxybenzoate (1.0 equiv) and 3-aminophenylboronic acid (1.2 equiv) in dimethylformamide (DMF) with triethylamine (2.0 equiv) as an acid acceptor. The mixture is stirred at 80°C for 12–24 hours, followed by aqueous workup and recrystallization from ethanol to yield the target compound.
Key Parameters:
Challenges and Optimizations
A major limitation is the steric hindrance caused by the ortho-carboxylate group, which reduces reaction efficiency. Patent US7709502B2 addresses this by pre-activating the bromomethyl intermediate with catalytic iodine, enhancing leaving-group ability and improving yields from ~45% to 68%. Additionally, substituting DMF with 1-methyl-2-pyrrolidinone (NMP) reduces side reactions, as noted in scaled-up batches.
Metal-Catalyzed Coupling Strategies
Modern synthetic routes employ transition-metal catalysis to assemble the phthalimide core. A Suzuki-Miyaura coupling protocol, adapted from palladium-mediated cross-couplings, enables precise installation of the 3-aminophenyl moiety.
Suzuki-Miyaura Coupling Protocol
The synthesis begins with methyl 5-bromo-1,3-dioxoisoindoline-5-carboxylate, which is coupled with 3-aminophenylboronic acid pinacol ester under palladium catalysis.
Representative Procedure:
-
Combine methyl 5-bromo-1,3-dioxoisoindoline-5-carboxylate (1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in degassed 1,4-dioxane/water (4:1).
-
Heat at 100°C for 8 hours under nitrogen.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (20% ethyl acetate/hexane).
Yield: 72–85%, depending on boronic ester purity.
Advantages of Catalytic Methods
This method avoids harsh conditions and improves regioselectivity compared to nucleophilic substitution. The use of Pd-XPhos G2 catalysts, as reported in recent optimizations, further enhances coupling efficiency for electron-deficient aryl bromides.
Nitro-Group Reduction Pathways
An alternative route involves synthesizing the nitro precursor followed by reduction to the amine. This two-step approach is advantageous for avoiding direct handling of aromatic amines, which are often sensitive to oxidation.
Synthesis of Nitro Intermediate
Methyl 2-(3-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is prepared via nitration of the parent phthalimide.
Procedure:
-
Dissolve methyl 2-phenyl-1,3-dioxoisoindoline-5-carboxylate in concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temperature below 5°C.
-
Stir for 2 hours, pour onto ice, and filter the precipitated nitro compound.
Yield: 89–92%.
Catalytic Hydrogenation
The nitro group is reduced using H₂/Pd-C in ethanol:
-
Suspend the nitro compound (1.0 equiv) in ethanol with 10% Pd/C (0.1 equiv).
-
Apply H₂ at 50 psi for 6 hours.
Yield: 95–98%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–68 | 90–95 | Moderate | Steric hindrance, side reactions |
| Suzuki Coupling | 72–85 | 97–99 | High | Cost of catalysts/boron reagents |
| Nitro Reduction | 85–90 | 98–99 | High | Requires handling strong acids |
Key Findings:
-
The Suzuki method offers the best compromise between yield and purity but requires expensive palladium catalysts.
-
Nitro reduction is optimal for large-scale production due to high yields and minimal purification steps.
Advanced Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), with retention times of 8.2–8.5 minutes.
Structural Confirmation:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several therapeutic areas:
- Antitumor Activity : Research indicates that methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate exhibits antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it possesses significant antibacterial effects, which could be harnessed in the development of new antimicrobial agents.
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosine kinases, which are critical in cancer progression. This compound may share this property, making it a candidate for further exploration in kinase-targeted therapies .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : The unique structure allows it to be used as a building block in the synthesis of more complex organic compounds. Its reactivity can be exploited to introduce various functional groups, facilitating the development of new materials and pharmaceuticals.
- Modification and Derivatization : The compound can undergo various chemical modifications, including N-acylation and N-arylation reactions. These modifications enable the creation of derivatives with enhanced biological activity or improved solubility profiles .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antitumor Activity Study : A recent study evaluated the compound's effect on breast cancer cell lines, reporting a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Efficacy Evaluation : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
- Synthetic Methodology Development : Researchers developed an efficient synthetic route to produce this compound with high yields (up to 97%) using modular synthetic approaches. This method facilitates the preparation of analogs for further biological testing .
Mechanism of Action
The mechanism by which Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction mechanisms, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism: The ester group at position 5 (vs.
- Functional Groups: The 3-aminophenyl group in the target compound enhances hydrogen-bonding capacity compared to methyl or sulfonic acid substituents, affecting solubility and intermolecular interactions .
Physicochemical Properties
- Hydrogen Bonding: The 3-aminophenyl group facilitates N–H···O and N–H···N hydrogen bonds, as evidenced by graph-set analysis in crystallography . This contrasts with non-polar substituents (e.g., methyl in CAS 1707375-46-9), which rely on van der Waals interactions.
- Thermal Stability: Derivatives like (13) (a bis-phthalimide) exhibit melting points of 134–136°C, suggesting that additional hydrogen-bonding groups (e.g., amino) may lower melting points compared to fully aromatic analogs .
Biological Activity
Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate (CAS No. 333340-81-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.28 g/mol. The structure features a dioxoisoindoline core, which is pivotal for its biological interactions. The compound can be represented as follows:
Key Structural Features:
- Dioxoisoindoline core
- Aminophenyl substitution
- Carboxylate ester functionality
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that allow for functional group modifications to enhance its biological properties. Common methods include:
- Formation of the Isoindoline Core: Utilizing starting materials such as phthalic anhydride.
- Amino Group Introduction: Employing amination reactions to introduce the 3-aminophenyl group.
- Esterification: Converting the carboxylic acid to a methyl ester.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cancer research and enzyme inhibition.
The compound has been studied for its interaction with biological targets such as the epidermal growth factor receptor (EGFR). A study demonstrated that modifications to similar dioxoisoindoline structures can enhance binding affinity and selectivity against mutant forms of EGFR, which are relevant in non-small cell lung cancer treatment .
Table 1: Comparative Biological Activities
| Compound Name | IC50 (nM) | Target | Notes |
|---|---|---|---|
| This compound | TBD | EGFR | Potential inhibitor |
| Compound 2a | 5–32 | EGFR(T790M/V948R) | Moderate potency |
| Compound 2c | ~1000 | wt EGFR | Low inhibition |
Case Studies
- Inhibition of EGFR Mutants:
- Cytotoxicity Against Cancer Cell Lines:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-aminophenyl)-1,3-dioxoisoindoline-5-carboxylate, and what reagents are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, oxidation, or cyclization. For isoindoline derivatives, key steps may include:
- Oxidation : Use potassium permanganate or chromium trioxide to introduce carbonyl groups .
- Amine coupling : React 3-aminophenyl derivatives with pre-functionalized isoindoline cores under basic conditions (e.g., NaH/DMF) .
- Esterification : Employ methyl chloride or methanol with acid catalysts to finalize the carboxylate ester group .
Q. How can researchers characterize the purity and structure of this compound using analytical techniques?
- Methodological Answer :
- Melting Point (mp) : Confirm purity by comparing observed mp (e.g., 199–201°C) with literature values .
- Spectroscopy :
- NMR : Use H/C NMR to verify the aromatic proton environment and ester/amide carbonyl signals.
- FT-IR : Identify C=O stretches (~1700 cm) and NH bends (~1600 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What solvent systems are suitable for studying the solubility and stability of this compound?
- Methodological Answer :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–9) to assess stability under physiological conditions.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Co-solvents : For low solubility, employ cyclodextrins or PEG-based surfactants to enhance dissolution .
Advanced Research Questions
Q. How should researchers address contradictions in synthetic yields reported across different methodologies?
- Methodological Answer :
- Data Triangulation : Compare reaction parameters (temperature, catalyst loading) from conflicting studies .
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., amine nucleophilicity vs. steric hindrance) .
- Reproducibility : Replicate protocols with controlled variables (e.g., inert atmosphere, reagent purity ≥97%) .
Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions if the compound is a protease inhibitor candidate.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction outcomes .
- COMSOL Integration : Model mass transfer limitations in flow reactors to optimize continuous synthesis .
Q. How can enzyme-catalyzed synthesis be applied to improve stereoselectivity in derivatives of this compound?
- Methodological Answer :
- Enzyme Screening : Test lipases (e.g., Candida antarctica) for esterification/transesterification under mild conditions (pH 7, 30°C) .
- Solvent Engineering : Use ionic liquids or supercritical CO to enhance enzyme activity and substrate diffusion .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction time .
Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Separation : Use nanofiltration (MWCO 300–500 Da) to retain high-MW byproducts .
- Crystallization : Optimize solvent/anti-solvent pairs (e.g., ethanol/water) to isolate crystals with >99% purity .
- SPE Cartridges : Employ reverse-phase C18 cartridges for desalting and removing polar impurities .
Q. How can theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer :
- Conceptual Alignment : Anchor research in isoindoline pharmacology (e.g., kinase inhibition) or materials science (e.g., polymer precursors) .
- Hypothesis Testing : Use falsifiability principles to evaluate whether observed bioactivity stems from the 3-aminophenyl moiety or ester flexibility .
- Iterative Design : Apply the OODA loop (Observe-Orient-Decide-Act) to refine synthetic protocols based on interim data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
